Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid
Description
Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid is a sulfonamide derivative featuring a dansyl (dimethylaminonaphthalene sulfonyl) group conjugated to a branched-chain amino acid (3-methylpentanoic acid) and complexed with cyclohexanamine. This compound is structurally characterized by:
- Dansyl moiety: A fluorescent 5-(dimethylamino)naphthalene sulfonyl group, known for its solvatochromic properties and utility in probing hydrophobic environments .
- Amino acid backbone: The 3-methylpentanoic acid side chain introduces steric bulk and lipophilicity compared to simpler amino acids like alanine.
- Cyclohexanamine counterion: Enhances solubility and stabilizes the sulfonate group through ionic interactions .
The compound is hypothesized to function as a fluorescent probe or enzyme inhibitor, given the dansyl group’s affinity for binding pockets and the sulfonamide’s role in modulating biological activity .
Properties
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.C6H13N/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4;7-6-4-2-1-3-5-6/h6-12,17,19H,5H2,1-4H3,(H,21,22);6H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWPFEXUKBSNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-isoleucine cyclohexylammonium salt typically involves the following steps:
Dansylation: L-isoleucine is reacted with dansyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Salt Formation: The dansylated L-isoleucine is then treated with cyclohexylamine to form the cyclohexylammonium salt. This step is usually performed in an aqueous or mixed solvent system.
Industrial Production Methods
While specific industrial production methods for Dansyl-L-isoleucine cyclohexylammonium salt are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-isoleucine cyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group in the dansyl moiety can be reduced to an amine.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dansyl derivatives.
Scientific Research Applications
Dansyl-L-isoleucine cyclohexylammonium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in chromatography and spectroscopy to detect and quantify amino acids and peptides.
Biology: Employed in the study of protein-ligand interactions, enzyme kinetics, and cellular imaging.
Medicine: Utilized in diagnostic assays and as a marker in drug delivery studies.
Industry: Applied in the development of fluorescent sensors and analytical devices.
Mechanism of Action
The mechanism of action of Dansyl-L-isoleucine cyclohexylammonium salt primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property makes it an excellent probe for studying molecular interactions and dynamics. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three structurally related dansyl-sulfonamide derivatives:
Key Findings
Solubility and Stability: The cyclohexanamine counterion in the target compound and Dns-Ala-OH.CHA improves aqueous solubility compared to non-ionic dansyl amides. However, the 3-methylpentanoic acid side chain increases hydrophobicity (LogP = 2.8 vs.
Fluorescence Properties: The target compound’s emission wavelength (520 nm) is redshifted compared to dansyl amide (510 nm), suggesting greater polarity in its microenvironment. This aligns with the amino acid backbone’s influence on solvation .
Biological Interactions : Unlike Dns-Ala-OH.CHA, which is used in enzyme assays, the target compound’s branched chain may confer selectivity for hydrophobic binding pockets (e.g., in proteases). This contrasts with N-((Dansyl)-L-valine) Cyclohexylamine, which exhibits chymotrypsin inhibition due to valine’s steric fit .
Notes
- Research Gaps : Quantitative data on the target compound’s binding constants or metabolic stability are absent in current literature. Comparative studies with valine or leucine analogues are needed to validate its hypothesized protease selectivity.
- Applications: Potential uses include fluorescent labeling of hydrophobic proteins or as a lead compound for inhibitor design, leveraging the dansyl group’s dual role as a reporter and functional moiety.
- Synthetic Challenges: The steric bulk of 3-methylpentanoic acid may necessitate optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) compared to straight-chain amino acids .
Biological Activity
Cyclohexanamine; 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid, often referred to as compound 5c, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits significant antiproliferative properties against various cancer cell lines, making it a candidate for further pharmacological studies.
Chemical Structure
The chemical structure of compound 5c is characterized by the presence of a naphthalen-1-yl moiety attached to a sulfonamide group, which is linked to a cyclohexanamine backbone. This unique structure is believed to contribute to its biological activity.
Antiproliferative Activity
Research indicates that compound 5c demonstrates potent antiproliferative effects against human cancer cell lines, specifically MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.51 ± 0.03 |
| A549 | 0.33 ± 0.01 |
These values indicate that compound 5c is significantly more effective than traditional chemotherapeutic agents such as cisplatin and 5-fluorouracil, which have IC50 values of approximately 11.15 µM and 11.61 µM, respectively .
The mechanism underlying the antiproliferative activity of compound 5c involves its ability to inhibit tubulin polymerization. This was demonstrated through tubulin polymerization assays where compound 5c exhibited an IC50 value of 2.8 µM, comparable to colchicine, a known tubulin inhibitor (IC50 = 9.3 µM). The interaction occurs at the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in MCF-7 cells .
Case Studies
A study conducted on various sulfonamide derivatives highlighted the structure-activity relationship (SAR) of compound 5c. It was found that modifications in the aryl substituents significantly affected the antiproliferative activity. Notably, compounds with electron-donating groups on the phenyl ring showed enhanced activity compared to those with less favorable substitutions .
Safety and Toxicity
Despite its potent biological activity, safety evaluations indicate that compound 5c may cause skin irritation and respiratory issues upon exposure. The hazard statements associated with this compound include warnings about skin and eye irritation . Further toxicological studies are necessary to fully assess the safety profile before clinical application.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing cyclohexanamine derivatives with sulfonamide functionalities, such as 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of sulfonamide-linked cyclohexanamine derivatives typically involves coupling a sulfonyl chloride intermediate (e.g., 5-(dimethylamino)naphthalene-1-sulfonyl chloride) with a primary or secondary amine group under basic conditions. For example, highlights the use of a base to facilitate amine-sulfonyl chloride coupling, followed by acid treatment to form the hydrochloride salt . Optimization includes controlling reaction temperature (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and purification via recrystallization or column chromatography. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.
Q. How can the structural integrity of cyclohexanamine-containing compounds be validated using spectroscopic and crystallographic methods?
- Methodological Answer : Structural validation requires multi-technique approaches:
- X-ray crystallography (as demonstrated in for a naphthalene-cyclohexanol derivative) confirms stereochemistry and bond angles .
- NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments, such as the dimethylamino group (δ ~2.8–3.0 ppm) and sulfonamide NH (δ ~7.5 ppm).
- High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., C₂₄H₃₄N₄O₅S for the target compound).
- FT-IR spectroscopy detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
Q. What are the key considerations in designing stability studies for sulfonamide-linked cyclohexanamine derivatives under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess:
- Hydrolytic degradation in buffers (pH 1–13) at 37°C, monitored via HPLC to track sulfonamide bond cleavage or carboxylic acid esterification.
- Thermal stability by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.
- Photostability under UV/visible light (ICH Q1B guidelines). ’s discussion of storage conditions for similar salts (e.g., desiccated, inert atmosphere) is applicable .
Advanced Research Questions
Q. What experimental strategies are effective in analyzing the compound’s interactions with neurotransmitter systems, particularly regarding NMDA receptor or serotonin transporter modulation?
- Methodological Answer : highlights structural analogs (e.g., N-ethyl-1-(3-methoxyphenyl)cyclohexanamine) interacting with NMDA receptors and serotonin transporters . Strategies include:
- Receptor binding assays : Competitive radioligand displacement using [³H]MK-801 for NMDA receptors or [³H]citalopram for serotonin transporters.
- Electrophysiology : Patch-clamp studies on transfected HEK293 cells expressing human NMDA receptors to measure ion current modulation.
- Behavioral assays : Tail-flick tests (pain response) or forced-swim tests (depressive-like behavior) in rodents to assess in vivo activity.
Q. How can researchers resolve contradictions in biological activity data observed across different studies on cyclohexanamine derivatives?
- Methodological Answer : Contradictions may arise from stereochemical variations, assay conditions, or pharmacokinetic factors. Strategies include:
- Enantiomeric resolution : Chiral HPLC to isolate stereoisomers and test individual activity (e.g., ’s crystallographic data for stereochemical reference) .
- Dose-response reevaluation : EC₅₀/IC₅₀ comparisons under standardized conditions (pH, temperature, cell lines).
- Meta-analysis : Systematic review of datasets (e.g., PubChem BioAssay data) to identify outliers or confounding variables.
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to target proteins, and how can these be validated experimentally?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Predict binding poses to NMDA receptor GluN1 subunits or serotonin transporter S1 sites. Use ’s structural analogs as reference ligands .
- Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
- Experimental validation : Surface plasmon resonance (SPR) for kinetic analysis (KD, kon/koff) or isothermal titration calorimetry (ITC) for thermodynamic profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
